3-Fluoroquinolin-7-OL
Overview
Description
3-Fluoroquinolin-7-OL: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-7-OL typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a diazotization reaction followed by fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinolin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoroquinolin-7-OL is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Fluorinated quinolines, including this compound, are investigated for their antimicrobial, antineoplastic, and antiviral activities. They are potential candidates for the development of new drugs .
Industry: The compound finds applications in the production of liquid crystals, dyes, and other industrial chemicals. Its unique properties make it suitable for use in various high-performance materials .
Mechanism of Action
The mechanism of action of 3-Fluoroquinolin-7-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the hydroxyl group at the 7-position.
7-Fluoroquinoline: Fluorine atom is at the 7-position instead of the 3-position.
3,5-Difluoroquinoline: Contains two fluorine atoms at the 3 and 5 positions.
Uniqueness: 3-Fluoroquinolin-7-OL is unique due to the presence of both a fluorine atom and a hydroxyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
3-fluoroquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWRUGPXKKQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621798 | |
Record name | 3-Fluoroquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288384-55-4 | |
Record name | 3-Fluoroquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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